Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with a tert-butyl ester group and a hydroxyphenoxy group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate typically involves the reaction of 4-hydroxyphenol with tert-butyl 4-piperidone-1-carboxylate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of the phenol attacks the carbonyl carbon of the piperidone, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and enhances the reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a drug candidate in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and polymers
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyphenoxy group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is unique due to the presence of both a hydroxyphenoxy group and a piperidine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-10-8-14(9-11-17)20-13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRWQQJCOQHQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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